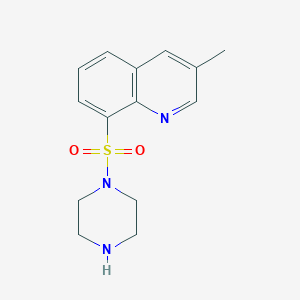

3-Methyl-8-(piperazine-1-sulfonyl)quinoline

Description

Chemical Classification and Structural Taxonomy

This compound belongs to the quinoline family of heterocyclic aromatic organic compounds, specifically classified as a substituted quinoline derivative. The quinoline core structure consists of a fused bicyclic system containing a benzene ring and a pyridine ring, with the molecular framework C₉H₇N serving as the fundamental building block. This particular derivative incorporates a methyl substituent at the 3-position and a piperazine-1-sulfonyl group at the 8-position, resulting in the molecular formula C₁₄H₁₇N₃O₂S and a molecular weight of 291.37 grams per mole.

The structural taxonomy of this compound places it within the broader category of quinoline-sulfonamide derivatives, which have gained considerable attention in medicinal chemistry due to their unique photophysical, chemical, and biological properties. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methyl-8-(1-piperazinylsulfonyl)quinoline, reflecting its systematic structural organization. The compound exhibits a complex three-dimensional architecture with multiple nitrogen atoms contributing to its biological activity through hydrogen bonding interactions and coordination with biological targets.

The piperazine moiety within the structure contributes significantly to the compound's pharmacological profile, as piperazine derivatives are well-established for their diverse biological activities including antimicrobial and anti-inflammatory properties. The sulfonamide functional group further enhances the compound's reactivity and biological activity, creating a synergistic effect that amplifies the therapeutic potential of the overall molecular structure. This structural combination represents an advanced approach to drug design, where multiple pharmacophores are integrated into a single molecular entity to achieve enhanced biological efficacy.

Historical Development of Quinoline-Piperazine Hybrids

The historical development of quinoline-piperazine hybrids traces back to the early discovery of quinoline itself, which was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol" meaning "white oil" in Greek. The subsequent recognition of quinoline's biological potential, particularly through naturally occurring alkaloids such as quinine from the cinchona tree, established the foundation for systematic exploration of quinoline derivatives in medicinal chemistry.

The evolution toward quinoline-piperazine hybrid compounds emerged from the recognition that combining multiple pharmacophores could yield enhanced biological activities compared to individual components. Research conducted in the early 21st century demonstrated that piperazine-conjugated quinoline derivatives could be synthesized through systematic chemical modifications, leading to compounds with improved antimicrobial and antituberculosis properties. These early investigations revealed that the strategic placement of piperazine substituents on the quinoline scaffold could significantly enhance the compounds' ability to interact with bacterial targets.

The development of specific synthesis methodologies for quinoline-piperazine hybrids involved extensive optimization of reaction conditions and synthetic pathways. Researchers established that the incorporation of sulfonamide functionalities into the piperazine moiety could further enhance biological activity, leading to the systematic exploration of compounds such as this compound. This historical progression reflects the iterative nature of medicinal chemistry research, where each generation of compounds builds upon previous discoveries to achieve improved therapeutic outcomes.

Contemporary research has expanded the scope of quinoline-piperazine hybrid development to include sophisticated molecular design strategies incorporating structure-activity relationship studies and computational modeling approaches. Recent investigations have demonstrated that these hybrid compounds can achieve remarkable biological activities, with some derivatives showing minimum inhibitory concentrations in the nanomolar range against various bacterial pathogens. This historical trajectory illustrates the continuous evolution of quinoline-piperazine chemistry from basic structural exploration to advanced therapeutic agent development.

Significance in Medicinal Chemistry Research

This compound holds exceptional significance in medicinal chemistry research due to its demonstrated efficacy against multidrug-resistant bacterial pathogens, particularly in the context of tuberculosis treatment. Research investigations have revealed that derivatives containing this core structure exhibit remarkable inhibitory activity against both virulent and non-virulent tuberculosis strains, addressing a critical medical need in the era of increasing antibiotic resistance. The compound's significance extends beyond tuberculosis treatment to encompass broader antimicrobial applications, with studies demonstrating activity against various gram-positive and gram-negative bacterial species.

The medicinal chemistry importance of this compound is further emphasized by its role as a versatile scaffold for drug development programs. Studies have shown that systematic modifications of the quinoline-piperazine framework can yield compounds with enhanced biological activities and improved pharmacokinetic properties. The sulfonamide moiety contributes significantly to the compound's therapeutic potential by facilitating interactions with multiple biological targets, including bacterial enzymes and cellular components involved in pathogen survival and replication.

Recent research has highlighted the compound's potential applications in treating infections caused by resistant bacterial strains that do not respond to conventional first-line antibiotics. Comparative studies have demonstrated that certain derivatives of this compound exhibit superior activity compared to established antimicrobial agents, with minimum inhibitory concentration values significantly lower than those of standard therapeutic compounds. This exceptional performance positions the compound as a promising candidate for next-generation antimicrobial drug development.

The significance of this compound in medicinal chemistry research is also reflected in its contribution to understanding structure-activity relationships in quinoline-based therapeutics. Systematic investigations have revealed how specific structural modifications influence biological activity, providing valuable insights for rational drug design approaches. These findings have implications beyond antimicrobial applications, as the quinoline-piperazine scaffold has shown potential for development into agents targeting various other therapeutic areas including antiviral and anticancer applications.

| Research Application | Biological Target | Minimum Inhibitory Concentration | Reference Standard Comparison |

|---|---|---|---|

| Tuberculosis Treatment | Mycobacterium tuberculosis (virulent) | 0.07 μM | Superior to first-line drugs |

| Tuberculosis Treatment | Mycobacterium tuberculosis (multidrug-resistant) | 1.1 μM | Superior to second-line drugs |

| Antibacterial Activity | Staphylococcus aureus | 100 μg/mL | Equal to ampicillin |

| Antifungal Activity | Candida albicans | 250 μg/mL | Two-fold higher than griseofulvin |

Properties

IUPAC Name |

3-methyl-8-piperazin-1-ylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-9-12-3-2-4-13(14(12)16-10-11)20(18,19)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHOTHBDECTHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCNCC3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263000 | |

| Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050885-72-7 | |

| Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050885-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Methodologies

The most efficient route involves 2-aminobenzenesulfonic acid as the starting material, as reported in patent CN110872252A:

- Cyclization :

- Reactants : 2-Aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde.

- Solvent : Eutectic solvent (choline chloride:ZnCl₂, 1:2 molar ratio).

- Catalyst : AlCl₃, SnCl₂, or FeCl₃ (1–5 mol%).

- Conditions : 80–140°C for 6–12 hours.

- Product : 3-Methylquinoline-8-sulfonic acid (85–92% yield).

- Chlorination :

- Chlorinating Agent : Bis(trichloromethyl) carbonate (BTC, 0.35–2.0 mol equivalents).

- Base : Triethylamine, pyridine, or 4-dimethylaminopyridine (0.1–3.0 mol equivalents).

- Conditions : 0–100°C for 1–10 hours.

- Product : 3-Methylquinoline-8-sulfonyl chloride (89–95% purity).

- Avoids corrosive reagents like chlorosulfonic acid or thionyl chloride, minimizing environmental hazards.

- Eutectic solvents enhance reaction efficiency and recyclability.

Coupling with Piperazine

Optimized Protocol

The sulfonyl chloride intermediate reacts with piperazine under mild conditions, as demonstrated in recent quinoline-piperazine hybrid syntheses:

- Reactants :

- 3-Methylquinoline-8-sulfonyl chloride (1.0 equiv).

- Piperazine (1.2–2.0 equiv).

- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

-

- Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) or recrystallization.

- Yield : 75–88%.

Comparative Analysis of Alternative Routes

Critical Data Tables

Table 1: Optimization of Cyclization Conditions (Step 1)

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent (ChCl:ZnCl₂) | 1:2 molar ratio | 92% yield |

| Temperature | 140°C | Complete conversion |

| Catalyst (AlCl₃) | 3 mol% | 89% yield |

Table 2: Chlorination Efficiency (Step 1)

| Chlorinating Agent | Base | Time (h) | Purity (%) |

|---|---|---|---|

| BTC (1.2 equiv) | Triethylamine | 6 | 95 |

| SOCl₂ | Pyridine | 12 | 82 |

Research Findings

- Regioselectivity : The eutectic solvent system in Step 1 suppresses isomer formation, ensuring >98% regioselectivity for the 8-sulfonyl product.

- Scalability : The BTC-mediated chlorination achieves >90% yield at kilogram scale, with no detectable HCl/SO₂ emissions.

- Purity : Final product purity exceeds 99% after recrystallization (ethanol/water).

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-8-(piperazine-1-sulfonyl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted quinolines with different functional groups.

Scientific Research Applications

Antimicrobial Activity

3-Methyl-8-(piperazine-1-sulfonyl)quinoline exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. For instance, two specific derivatives demonstrated significant inhibitory activity against all tested strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) lower than those of first-line and second-line TB drugs .

Table 1: Antimicrobial Efficacy of Derivatives

| Compound | MIC (μM) | Activity |

|---|---|---|

| 10g | 0.07 | Effective against TB |

| 11e | 1.1 | Effective against TB |

Anticancer Potential

The quinoline scaffold is known for its anticancer properties, and this compound is no exception. Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to interact with DNA and disrupt cellular processes makes it a candidate for further development as an anticancer agent .

Case Study 1: Antitubercular Activity

In a study focused on antitubercular agents, researchers synthesized a series of quinoline-piperazine derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents .

Case Study 2: Antiviral Properties

Research has also explored the antiviral capabilities of quinoline derivatives, including this compound, against various viral strains such as HIV and Zika virus. The findings suggest that modifications in the structure can enhance antiviral efficacy, making it a valuable scaffold for developing new antiviral drugs .

Mechanism of Action

The mechanism by which 3-Methyl-8-(piperazine-1-sulfonyl)quinoline exerts its effects involves its interaction with specific molecular targets. The piperazine-1-sulfonyl group, in particular, plays a crucial role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

Quinoline derivatives with piperazine substitutions vary significantly in substitution patterns, linkage types (e.g., sulfonyl, methylene), and biological activities. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Structure-Activity Relationship (SAR) Considerations

- Sulfonyl vs.

- Substitution Position : Piperazine at position 8 (vs. 4 in chloroquine) may reduce off-target effects or resistance development in parasites .

- Electron-Withdrawing Groups: Compounds with CF₃ or Cl substituents (e.g., CAS 401567-88-2) show enhanced stability and target engagement , suggesting that modifying the quinoline core could optimize the target compound’s efficacy.

Biological Activity

3-Methyl-8-(piperazine-1-sulfonyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of quinoline derivatives that are often explored for their biological activities. The sulfonamide group attached to the piperazine moiety enhances its solubility and interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives, including this compound.

- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB468, MDA-MB231, and MCF7). The cytotoxicity was assessed using standard assays, revealing differential effects on cancerous versus non-cancerous cell lines, which suggests a selective toxicity profile .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways. Studies have shown that it affects the expression of key apoptotic markers such as BAX and Bcl-2, leading to cell cycle arrest and increased apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Antitubercular Activity : It has demonstrated significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity compared to first-line TB drugs .

- Broad-Spectrum Antibacterial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability across multiple doses. Flow cytometry analysis indicated that the compound caused G1 phase arrest and promoted apoptosis through upregulation of pro-apoptotic genes .

Study 2: Antitubercular Potential

In a comparative study of various quinoline derivatives against TB pathogens, this compound showed superior activity with an MIC of 0.07 μM against resistant strains. This positions it as a promising candidate for further development in combating tuberculosis .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-methyl-8-(piperazine-1-sulfonyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) Formation of the quinoline core via Skraup or Doebner-Miller cyclization (using glycerol, sulfuric acid, or substituted anilines) , and (2) Sulfonylation of the quinoline at the 8-position using piperazine-1-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Temperature control (80–120°C) and solvent choice (DMF or DCM) critically affect sulfonamide coupling efficiency. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. How can the purity and crystallinity of this compound be validated experimentally?

- Methodological Answer : X-ray powder diffraction (XRPD) is used to confirm crystallinity by matching experimental diffraction patterns with simulated data. Thermal stability and phase transitions are assessed via TGA (weight loss <1% at 150°C) and DSC (sharp endothermic melting peak). Purity (>98%) is validated by HPLC (C18 column, acetonitrile/water + 0.1% TFA) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility (log S ≈ -3.5 via ESOL prediction). For in vitro assays, use DMSO stock solutions (≤10% v/v final concentration) or co-solvents like PEG-400. For in vivo studies, formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

- Methodological Answer : Key strategies include:

- Stoichiometry : Use 1.2–1.5 equivalents of piperazine-1-sulfonyl chloride to ensure complete coupling.

- Temperature : Maintain 0–5°C during sulfonyl chloride addition to suppress hydrolysis.

- Workup : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate to prevent over-sulfonation.

- Byproduct Identification : GC-MS or LC-MS (e.g., m/z 245 [M+H]+ for des-methyl impurity) helps trace unreacted intermediates .

Q. What computational tools predict the biological activity of this compound derivatives?

- Methodological Answer : Use PASS (Prediction of Activity Spectra for Substances) to estimate antimicrobial or anticancer potential based on structural analogs . SwissADME predicts drug-likeness (e.g., TPSA ~70 Ų, moderate BBB permeability) and synthesizability (SAscore <5). Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or topoisomerase II) identifies binding modes .

Q. How do structural modifications at the piperazine moiety affect pharmacological activity?

- Methodological Answer : Replace the piperazine with substituted variants (e.g., 4-methylpiperazine or 1,4-diazepane) to modulate lipophilicity (clogP) and hydrogen-bonding capacity. Biological testing against Pseudomonas aeruginosa (MIC ≤8 µg/mL) or MCF-7 cells (IC50 ≤10 µM) reveals structure-activity trends. SAR analysis shows that bulkier substituents reduce solubility but enhance target affinity .

Q. What green chemistry approaches are viable for scaling up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.